Ganciclovir

Antiviral Potency IC50 Cytomegalovirus

Ganciclovir (CAS 107910-75-8; 82410-32-0) is an acyclic deoxyguanosine nucleoside analog structurally related to acyclovir but with enhanced activity against cytomegalovirus (CMV). It acts as a potent inhibitor of viral DNA polymerase following intracellular conversion to its active triphosphate form.

Molecular Formula C9H13N5O4
Molecular Weight 255.23 g/mol
CAS No. 107910-75-8; 82410-32-0
Cat. No. B15559398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanciclovir
CAS107910-75-8; 82410-32-0
Molecular FormulaC9H13N5O4
Molecular Weight255.23 g/mol
Structural Identifiers
InChIInChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)
InChIKeyIRSCQMHQWWYFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.3 [ug/mL] (The mean of the results at pH 7.4)
Ganciclovir sodium sterile powder occurs as a white to off-white, crystalline, lyophilized powder. Ganciclovir sodium has a solubility of 3 mg/mL in water at 25 °C and neutral pH. Both ganciclovir base and ganciclovir sodium are freely soluble in water at high pH (around 11). At more neutral pH, solubility is reduced, and crystallization may occur in concentrated solutions of the drug (exceeding 10 mg/ml). Ganciclovir sodium contains approximately 4 mEq of sodium per gram of ganciclovir. Following reconstitution with sterile water for injection, ganciclovir sodium solutions containing 50 mg of ganciclovir per mL have a pH of approximately 11 and are colorless. Following further dilution in 0.9% sodium chloride injection or 5% dextrose injection, solutions containing approximately 2.5 mg of ganciclovir per mL have a pH of approximately 10 and an osmolality of 310 mOsm/kg. /Ganciclovir sodium/
In water (25 °C): 4.3 mg/mL at pH 7
Aqueous solubility of the drug is relatively constant over a pH range of 3.5-8.5 but increases substantially in strongly acidic or basic solutions.
1.16e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ganciclovir for Cytomegalovirus: Procurement Guide for Antiviral Research & Clinical Application


Ganciclovir (CAS 107910-75-8; 82410-32-0) is an acyclic deoxyguanosine nucleoside analog structurally related to acyclovir but with enhanced activity against cytomegalovirus (CMV) [1]. It acts as a potent inhibitor of viral DNA polymerase following intracellular conversion to its active triphosphate form [1]. Clinically, ganciclovir is indicated for the treatment and prevention of CMV infections in immunocompromised patients, including those with AIDS-related CMV retinitis and solid organ transplant recipients [2]. Its sodium salt formulation (CAS 107910-75-8) is the primary form used in parenteral administration due to the extremely low oral bioavailability of the base compound [3].

Why Ganciclovir is Not Readily Substitutable with Other Anti-CMV Agents


Generic substitution of ganciclovir with other antivirals approved for CMV, such as foscarnet, cidofovir, or even its own oral prodrug valganciclovir, is not straightforward due to fundamental differences in molecular targets, resistance profiles, and pharmacokinetic properties. Ganciclovir requires initial phosphorylation by the viral UL97 kinase, a step that foscarnet and cidofovir bypass [1]. This mechanistic distinction means that UL97 mutations conferring ganciclovir resistance do not affect the activity of foscarnet or cidofovir [1], making them critical alternatives in resistant cases. Furthermore, the profound differences in bioavailability between intravenous ganciclovir and oral valganciclovir necessitate distinct clinical decision-making regarding route of administration and cost [2]. The evidence below quantifies these critical points of differentiation to guide precise scientific and procurement choices.

Quantitative Differentiation of Ganciclovir: Direct Comparisons with Clinical Analogs


In Vitro Potency Against CMV: Ganciclovir vs. Acyclovir

Ganciclovir exhibits significantly greater in vitro potency against human cytomegalovirus (CMV) compared to its structural analog, acyclovir. In standard viral replication assays, the median concentration of ganciclovir required to inhibit viral replication by 50% (IC50) is 2.15 μM, whereas the same metric for acyclovir is 72 μM [1]. This represents a more than 30-fold increase in potency. A separate clinical isolate study confirmed a mean ganciclovir IC50 of 1.7 μM (range 0.2-5.3 μM) against CMV from solid organ transplant recipients [2].

Antiviral Potency IC50 Cytomegalovirus

Resistance Profile: Ganciclovir vs. Foscarnet and Cidofovir

The development of resistance to ganciclovir is primarily mediated by mutations in the viral UL97 kinase, which is responsible for its initial phosphorylation [1]. A study of clinical CMV isolates from patients failing therapy showed that among 14 ganciclovir-resistant isolates, 11 (79%) harbored UL97 mutations [2]. Critically, all 23 isolates in that study, including those resistant to ganciclovir, remained susceptible to foscarnet [2]. This is because foscarnet directly inhibits viral DNA polymerase without requiring phosphorylation. Conversely, 4 out of 9 isolates with DNA polymerase mutations (UL54) were cross-resistant to both ganciclovir and cidofovir [2].

Antiviral Resistance UL97 DNA Polymerase

Prophylaxis Efficacy: Oral Ganciclovir vs. Valganciclovir in Solid Organ Transplant

In a randomized, double-blind, double-dummy trial comparing oral ganciclovir (1000 mg TID) and valganciclovir (900 mg QD) for CMV prevention in high-risk (D+/R-) solid organ transplant recipients, valganciclovir demonstrated superior suppression of viremia during the 100-day prophylaxis period [1]. The incidence of CMV viremia was 2.9% in the valganciclovir group compared to 10.4% in the oral ganciclovir group (p=0.001) [1]. By 12 months post-transplant, however, the overall rates of CMV disease were comparable (17.2% vs 18.4%, respectively) [1].

CMV Prophylaxis Viremia Valganciclovir

Pharmacokinetics: Oral Bioavailability of Ganciclovir vs. Valganciclovir

The oral bioavailability of the base ganciclovir compound is exceptionally low, consistently reported at less than 10%, which precludes its use as an oral medication for systemic infections [1]. In contrast, the L-valyl ester prodrug, valganciclovir, achieves an oral bioavailability of 82.5% for the active ganciclovir moiety, as determined by population pharmacokinetic analysis in solid organ transplant patients [2]. This near ten-fold improvement in bioavailability is the key pharmacologic advantage that enables valganciclovir's use as an oral alternative to intravenous ganciclovir.

Bioavailability Pharmacokinetics Prodrug

Health Economics: Intravenous Ganciclovir vs. Oral Valganciclovir for CMV Retinitis

A cost-utility analysis from Thailand compared intravenous (IV) ganciclovir with oral valganciclovir for the treatment of CMV retinitis in HIV-infected patients [1]. Oral valganciclovir was the dominant strategy, providing both greater quality-adjusted life years (QALYs: 3.50 vs 3.23) and lower total costs (133,630 THB vs 163,024 THB) compared to IV ganciclovir [1]. A budget impact analysis projected an annual cost reduction of 6,408,714 THB for the healthcare system by switching from IV ganciclovir to oral valganciclovir [1].

Cost-Effectiveness Budget Impact Health Economics

Resistance Selection: Ganciclovir vs. Valganciclovir in Transplant Recipients

Concerns that the lower systemic exposure from oral ganciclovir might promote a higher rate of resistance emergence compared to intravenous therapy have been evaluated. A study comparing resistance rates in solid organ transplant recipients treated with intravenous ganciclovir or oral valganciclovir found similarly low and comparable rates of emerging UL97 resistance mutations [1]. Both regimens resulted in low selection pressure for resistance when used as prophylaxis or treatment in this population, indicating that the prodrug does not inherently create a greater resistance risk [1].

Resistance UL97 Valganciclovir

High-Value Application Scenarios for Ganciclovir Based on Quantitative Evidence


In Vitro CMV Inhibition Assays for Preclinical Screening

Ganciclovir serves as the essential positive control for any in vitro assay designed to evaluate novel anti-CMV compounds. Its well-characterized potency, with a median IC50 of 2.15 μM against wild-type CMV [1], provides a validated benchmark for comparing new chemical entities. Procurement for this purpose requires a high-purity (>98%) reference standard suitable for reproducible cell-based assays.

Confirmatory Testing of Suspected Ganciclovir-Resistant CMV

When CMV viremia persists or rebounds during ganciclovir or valganciclovir therapy, genotypic resistance testing for UL97 and UL54 mutations is indicated [1]. This scenario dictates the procurement of ganciclovir not for further treatment, but as a critical component of phenotypic susceptibility testing panels. The results guide the clinical switch to alternative agents like foscarnet or cidofovir, which retain activity against UL97-mutant strains [1].

Intravenous Formulation for Induction Therapy in Severe CMV Disease

For life-threatening or sight-threatening CMV disease, such as CMV retinitis or pneumonitis in profoundly immunocompromised patients, intravenous ganciclovir (5 mg/kg every 12 hours) remains the standard of care for induction therapy [1]. This is driven by the need to rapidly achieve high and predictable plasma concentrations, a requirement not met by oral ganciclovir due to its <10% bioavailability [2]. Procurement of the injectable formulation is essential for hospital inpatient settings managing these acute cases.

Formulary Decision-Making for Outpatient CMV Prophylaxis

For healthcare systems managing large transplant populations, the evidence supports formulary inclusion of oral valganciclovir over oral ganciclovir for CMV prophylaxis. The superior viral suppression during the critical early post-transplant period (2.9% vs. 10.4% viremia) [1] and the dominant cost-effectiveness profile compared to IV therapy [2] make valganciclovir the preferred agent. This evidence informs procurement contracts and therapeutic interchange policies.

Quote Request

Request a Quote for Ganciclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.